

In-Depth Technical Guide: Spectroscopic Properties of Solvent Yellow 16

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Compound of Interest

Compound Name: Solvent Yellow 16

Cat. No.: B036255

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Introduction

Solvent Yellow 16, also known by its Colour Index name C.I. 12700 and as Sudan Yellow 3G, is a synthetic monoazo dye belonging to the pyrazolone class of compounds.^{[1][2][3]} Its chemical structure, 2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one, imparts a characteristic bright, greenish-yellow hue.^{[4][5]} This lipophilic dye exhibits good solubility in a range of organic solvents and is utilized in various industrial applications, including the coloring of plastics, resins, printing inks, and transparent lacquers.^{[4][5]} For researchers, particularly in fields such as materials science, formulation chemistry, and biomedical imaging, a thorough understanding of the absorption and emission properties of such dyes is paramount for their effective application and for the development of novel technologies.

This technical guide provides a comprehensive overview of the core spectroscopic characteristics of **Solvent Yellow 16**, including its absorption and emission spectra. Due to a lack of specific published quantitative spectral data for **Solvent Yellow 16**, this guide presents representative data based on structurally similar pyrazolone azo dyes to illustrate its expected photophysical behavior. Detailed experimental protocols for spectroscopic analysis are also provided to enable researchers to conduct their own characterization.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of **Solvent Yellow 16** is essential for its handling and application in experimental settings.

Property	Value	Reference(s)
Chemical Name	2,4-dihydro-5-methyl-2-phenyl-4-(phenylazo)-3H-pyrazol-3-one	[2]
Synonyms	C.I. 12700, Sudan Yellow 3G, Disperse Yellow 16	[1][2][3]
CAS Number	4314-14-1	[1][6]
Molecular Formula	C ₁₆ H ₁₄ N ₄ O	[1][2][6]
Molecular Weight	278.31 g/mol	[2]
Appearance	Yellow powder	[2][4]
Melting Point	Approximately 155 °C	[4][5]
Solubility	Soluble in ethanol, acetone, chloroform, and carbon tetrachloride; insoluble in water.	[4][5]

Spectroscopic Properties: Absorption and Emission Spectra

The electronic structure of **Solvent Yellow 16**, characterized by the azo-pyrazolone chromophore, gives rise to its distinct absorption and emission properties. These properties are known to be influenced by the solvent environment, a phenomenon known as solvatochromism. The interaction of the dye molecule's dipole moment with the polarity of the solvent can lead to shifts in the absorption and emission maxima.

Representative Spectroscopic Data

While specific experimental data for **Solvent Yellow 16** is not readily available in the cited literature, the following table provides illustrative absorption and emission characteristics based

on the typical behavior of pyrazolone azo dyes in various organic solvents. These values are intended to serve as a guideline for researchers.

Solvent	Dielectric Constant (ϵ)	Representative Absorption Max (λ_{max} , nm)	Representative Emission Max (λ_{em} , nm)
n-Hexane	1.88	~410	~500
Toluene	2.38	~420	~515
Chloroform	4.81	~425	~525
Ethanol	24.55	~430	~540
Acetonitrile	37.5	~435	~550
Dimethyl Sulfoxide (DMSO)	46.7	~440	~560

Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected solvatochromic shifts of a pyrazolone azo dye like **Solvent Yellow 16**.

Experimental Protocols

To facilitate the spectroscopic characterization of **Solvent Yellow 16** or similar dyes, detailed methodologies for absorption and emission measurements are provided below.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λ_{max}) of **Solvent Yellow 16** in a given solvent.

Materials:

- **Solvent Yellow 16**
- Spectroscopic grade solvents (e.g., ethanol, chloroform, etc.)
- Volumetric flasks and pipettes

- Quartz cuvettes (1 cm path length)
- Double-beam UV-Visible spectrophotometer

Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Solvent Yellow 16** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1×10^{-3} M).
- **Working Solution Preparation:** Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1×10^{-6} M to 1×10^{-4} M. The optimal concentration should yield an absorbance between 0.1 and 1.0 at the λ_{max} .
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 300-600 nm).
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline correction.
- **Sample Measurement:** Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum.
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). If the molar absorptivity (ϵ) is to be calculated, use the Beer-Lambert law ($A = \epsilon bc$), where A is the absorbance at λ_{max} , b is the path length of the cuvette (1 cm), and c is the molar concentration of the solution.

Fluorescence Emission Spectroscopy

Objective: To determine the fluorescence emission spectrum and the wavelength of maximum emission (λ_{em}) of **Solvent Yellow 16**.

Materials:

- Dilute solution of **Solvent Yellow 16** (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)

- Spectroscopic grade solvents
- Fluorescence cuvettes (four-sided polished)
- Spectrofluorometer

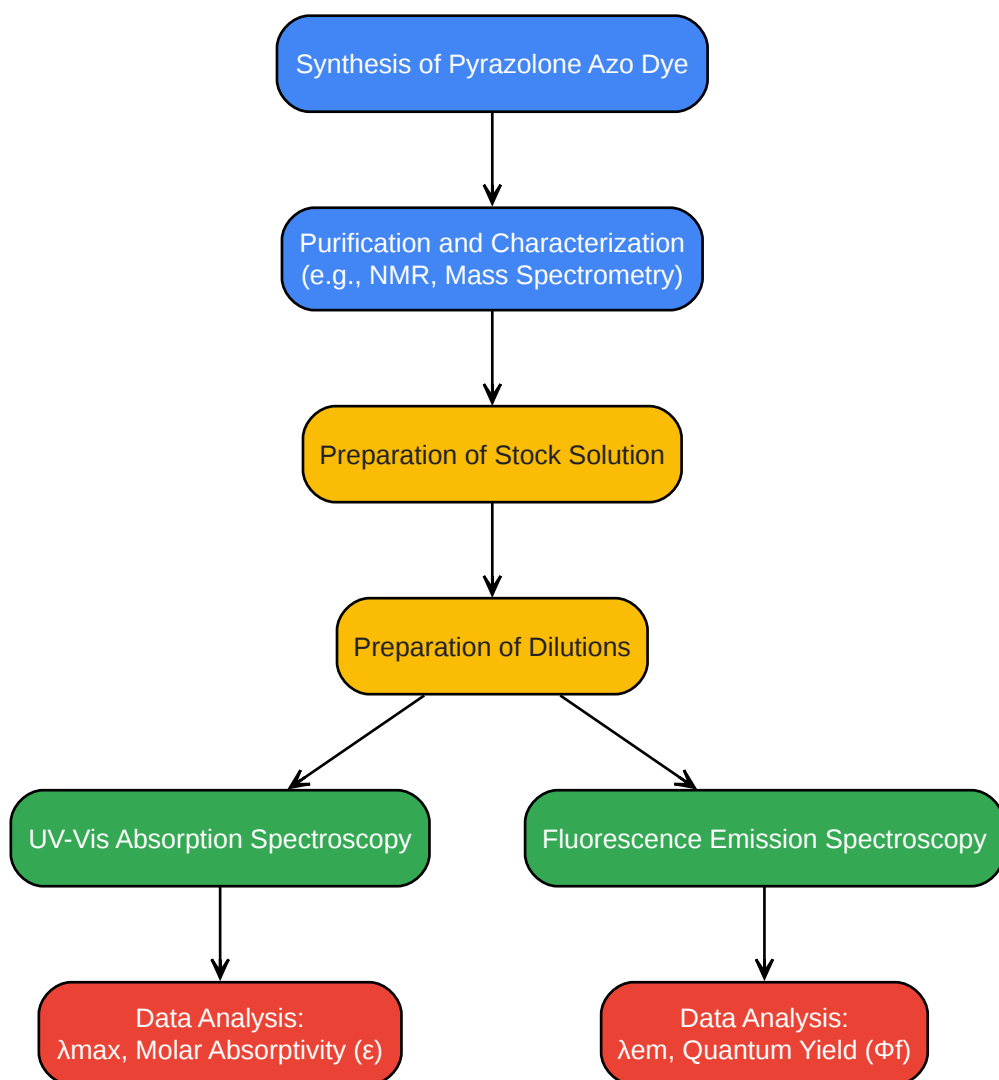
Procedure:

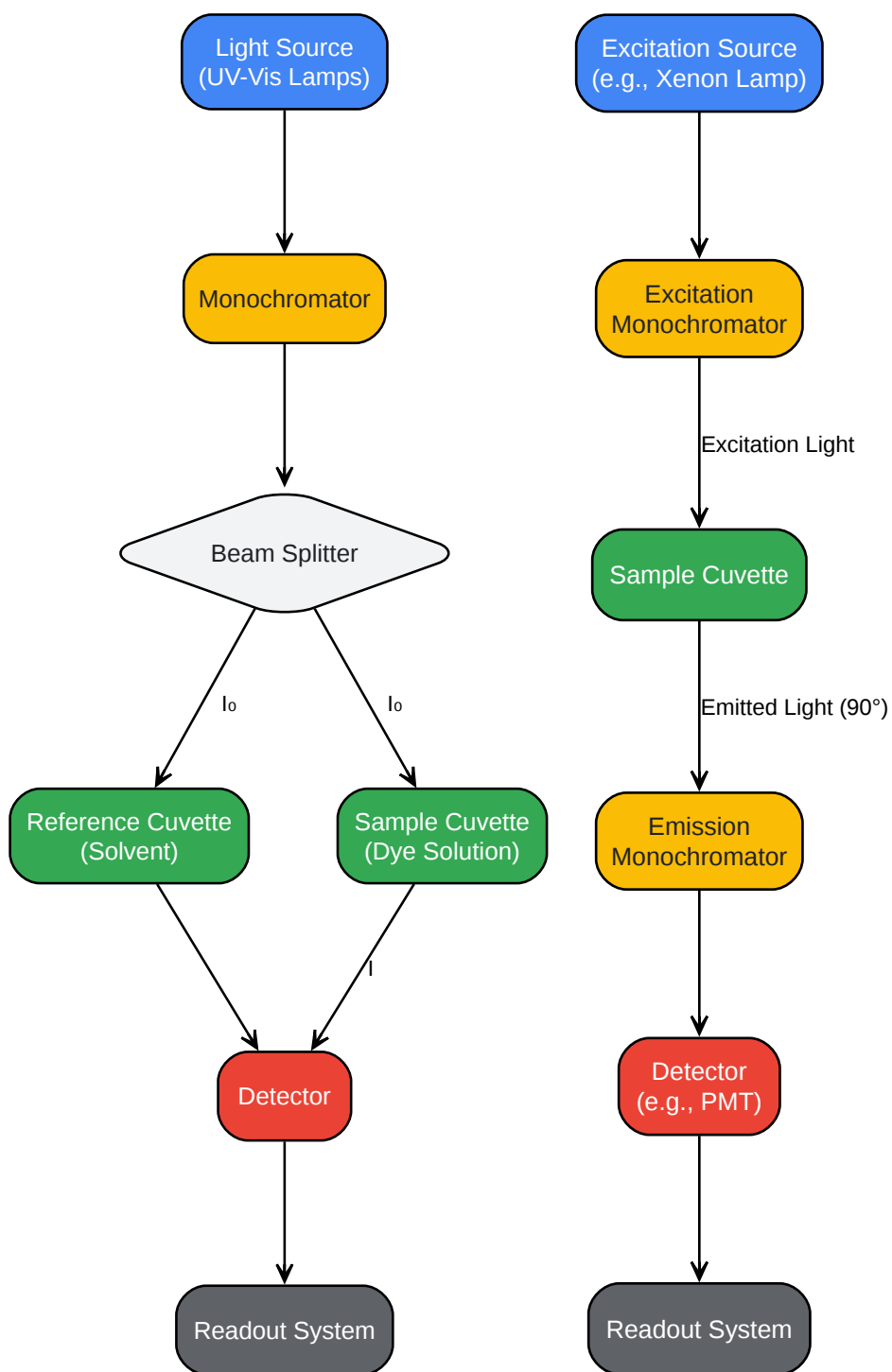
- **Sample Preparation:** Prepare a dilute solution of **Solvent Yellow 16** in the desired solvent. The absorbance of the solution at the chosen excitation wavelength should be below 0.1.
- **Spectrofluorometer Setup:** Turn on the spectrofluorometer and allow the excitation source to stabilize.
- **Excitation Wavelength Selection:** Set the excitation wavelength to the λ_{max} determined from the UV-Visible absorption spectrum.
- **Emission Scan:** Scan a range of emission wavelengths longer than the excitation wavelength (e.g., from $\lambda_{\text{ex}} + 10 \text{ nm}$ to 700 nm).
- **Blank Subtraction:** Record an emission spectrum of the pure solvent under the same conditions and subtract it from the sample's emission spectrum to correct for Raman scattering and other background signals.
- **Data Analysis:** Identify the wavelength of maximum fluorescence emission (λ_{em}).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a pyrazolone azo dye like **Solvent Yellow 16**.





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